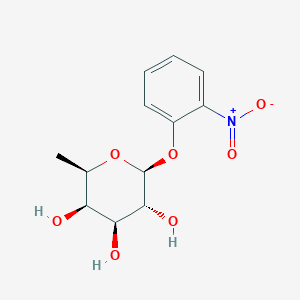

Orthonitrophenyl-beta-D-fucopyranoside

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRPIVXPHLYETN-BVWHHUJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921729 | |

| Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-94-5 | |

| Record name | 2-Nitrophenyl 6-deoxy-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl-beta-fucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Orthonitrophenyl-beta-D-fucopyranoside (ONPF) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Orthonitrophenyl-beta-D-fucopyranoside (ONPF), a crucial chromogenic substrate for the sensitive detection of α-L-fucosidase activity. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles of ONPF, its synthesis, detailed experimental protocols, and its application in biologically relevant contexts.

Introduction: The Significance of α-L-Fucosidase and its Measurement

α-L-fucosidase (EC 3.2.1.51) is a lysosomal exoglycosidase that plays a critical role in the catabolism of fucose-containing glycoconjugates, such as glycoproteins and glycolipids.[1] The enzyme catalyzes the hydrolysis of terminal α-L-fucosyl residues from a wide variety of substrates. The biological importance of α-L-fucosidase is underscored by the severe consequences of its deficiency, which leads to the lysosomal storage disorder fucosidosis.[1][2] This autosomal recessive disease is characterized by the accumulation of fucose-rich compounds in various tissues, leading to progressive neurological deterioration, growth retardation, and other severe clinical manifestations.[1][2]

Given its physiological and pathological significance, the accurate and sensitive measurement of α-L-fucosidase activity is paramount in both basic research and clinical diagnostics. Orthonitrophenyl-beta-D-fucopyranoside (ONPF) has emerged as a valuable tool for this purpose, serving as a chromogenic substrate that enables straightforward and quantitative assessment of enzyme activity.

Orthonitrophenyl-beta-D-fucopyranoside (ONPF): A Profile

Orthonitrophenyl-beta-D-fucopyranoside is a synthetic glycoside specifically designed for the enzymatic assay of α-L-fucosidase.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₅NO₇ | [3] |

| Molecular Weight | 285.26 g/mol | [4] |

| CAS Number | 1226-39-7 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water |

Principle of Action

The utility of ONPF as a chromogenic substrate lies in its enzymatic cleavage by α-L-fucosidase. The enzyme hydrolyzes the glycosidic bond between the fucose sugar and the o-nitrophenyl group. This reaction releases two products: L-fucose and o-nitrophenol. While ONPF itself is colorless, the liberated o-nitrophenol imparts a distinct yellow color in alkaline solutions, which can be quantified spectrophotometrically.[5] The intensity of the yellow color is directly proportional to the amount of o-nitrophenol produced, and thus, to the activity of the α-L-fucosidase in the sample.

ONPF [label="Orthonitrophenyl-β-D-fucopyranoside\n(Colorless Substrate)"]; Products [label="L-Fucose + o-Nitrophenol\n(Yellow Product)"]; Enzyme [label="α-L-Fucosidase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

ONPF -> Products [label="Hydrolysis"]; Enzyme -> ONPF [arrowhead=none, style=dashed]; }

Figure 1: Enzymatic hydrolysis of ONPF by α-L-fucosidase.

Synthesis of Orthonitrophenyl-beta-D-fucopyranoside

Experimental Protocol: Assay of α-L-Fucosidase Activity using ONPF

The following is an adapted, step-by-step protocol for the determination of α-L-fucosidase activity in biological samples using ONPF. This protocol is based on established methods for the analogous substrate, p-nitrophenyl-α-L-fucopyranoside (PNPF), and should be optimized for specific experimental conditions.

Reagents and Materials

-

ONPF Substrate Solution: Prepare a stock solution of ONPF in a suitable buffer (e.g., 50 mM citrate buffer, pH 4.5). The final concentration in the assay will typically be in the millimolar range.

-

Assay Buffer: 50 mM citrate buffer, pH 4.5. The optimal pH for human lysosomal α-L-fucosidase is acidic.[7]

-

Stop Solution: 0.5 M sodium carbonate (Na₂CO₃) or another suitable alkaline solution to raise the pH and stop the reaction.

-

Enzyme Sample: Purified enzyme, cell lysate, or tissue homogenate.

-

Microplate reader or spectrophotometer

-

96-well microplates

-

Incubator

Assay Procedure

-

Prepare the Reaction Mixture: In each well of a 96-well microplate, add a specific volume of the assay buffer.

-

Add the Enzyme Sample: Add a predetermined volume of the enzyme sample to each well. For accurate results, include a blank control for each sample containing the sample and stop solution, but no substrate.

-

Pre-incubate: Pre-incubate the plate at 37°C for 5-10 minutes to allow the reaction components to reach thermal equilibrium.

-

Initiate the Reaction: Add the ONPF substrate solution to each well to start the enzymatic reaction.

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.

-

Stop the Reaction: Add the stop solution to each well to terminate the reaction. The addition of the alkaline stop solution will also develop the yellow color of the o-nitrophenol product.

-

Measure Absorbance: Measure the absorbance of each well at a wavelength of 420 nm using a microplate reader.[5] The optimal pH for the absorbance of o-nitrophenol is in the alkaline range.[8]

-

Calculate Enzyme Activity: The activity of α-L-fucosidase is calculated based on the absorbance values, the molar extinction coefficient of o-nitrophenol at 420 nm (approximately 4500 M⁻¹cm⁻¹ at pH 11), and the reaction time.[5]

A [label="Prepare Reaction Mixture\n(Assay Buffer)"]; B [label="Add Enzyme Sample"]; C [label="Pre-incubate at 37°C"]; D [label="Add ONPF Substrate"]; E [label="Incubate at 37°C"]; F [label="Add Stop Solution"]; G [label="Measure Absorbance at 420 nm"]; H [label="Calculate Enzyme Activity"];

A -> B -> C -> D -> E -> F -> G -> H; }

Figure 2: Workflow for the α-L-fucosidase assay using ONPF.

Biological Applications and Considerations

The measurement of α-L-fucosidase activity using ONPF has significant applications in various research areas:

-

Diagnosis of Fucosidosis: The assay can be used to determine the levels of α-L-fucosidase activity in patient samples, such as leukocytes or cultured fibroblasts, to aid in the diagnosis of fucosidosis.[2]

-

Cancer Research: Altered levels of α-L-fucosidase have been associated with various types of cancer, making it a potential biomarker.[9]

-

Drug Discovery: ONPF-based assays are suitable for high-throughput screening of potential inhibitors or activators of α-L-fucosidase, which could be of therapeutic interest.

Substrate Specificity

It is important to note that α-L-fucosidases can exhibit varying degrees of specificity for different substrates. While ONPF is a good general substrate, the enzyme's activity on ONPF may not always directly correlate with its activity on natural, more complex glycoconjugates.[10] Comparative studies using different substrates may be necessary for a comprehensive understanding of the enzyme's function in a particular biological context.[7]

Inhibitors of α-L-Fucosidase

Several compounds are known to inhibit α-L-fucosidase activity. Deoxyfuconojirimycin is a potent and specific inhibitor of α-L-fucosidase and can be used as a tool to validate the specificity of the enzymatic activity being measured in an ONPF-based assay.

Conclusion

Orthonitrophenyl-beta-D-fucopyranoside is a valuable and versatile tool for researchers and drug development professionals. Its ability to act as a chromogenic substrate for α-L-fucosidase provides a simple, sensitive, and quantitative method for measuring the activity of this biologically important enzyme. Understanding the principles behind its use, and the appropriate experimental protocols, will enable scientists to effectively utilize ONPF in their research, contributing to a deeper understanding of fucosidosis, cancer biology, and other physiological and pathological processes.

References

-

DiCioccio, R. A., Piskorz, C., Salamida, G., Barlow, J. J., & Matta, K. L. (1981). Synthesis and use of p-nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside for the rapid detection of substrate-specific alpha-L-fucosidases. Analytical Biochemistry, 111(1), 176–183. [Link]

-

Bagheban-Shahri, F., Niazi, A., & Akrami, A. (n.d.). Absorption spectra of (a) m-nitrophenol (4.3 g ml −1 ), (b)... ResearchGate. Retrieved from [Link]

-

Relation between ONP absorption at 420nm and concentration (used for calculation of β-Galactosidase activity). (n.d.). BioNumbers. Retrieved from [Link]

-

Wang, D., Liu, L., Zhang, Y., Chen, X., & Wang, P. G. (2019). Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates. Scientific reports, 9(1), 1-11. [Link]

-

Vidal, S., & Goekjian, P. G. (2000). Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase. Carbohydrate research, 329(2), 355–364. [Link]

-

Fucosidosis. (2024, March 14). MedlinePlus. Retrieved from [Link]

-

Fardet, L., Sbidian, E., Guillo, S., Madelaine, I., & Lebbe, C. (2012). Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. Applied spectroscopy, 66(12), 1433–1441. [Link]

-

Spectra of o-nitrophenol at t = 200 • C, p = 7 MPa. ε is the absorbance... (n.d.). ResearchGate. Retrieved from [Link]

-

Özcan, A., & Erdoğan, S. (2025, January 3). Fucosidosis: A Review of a Rare Disease. MDPI. Retrieved from [Link]

-

Liu, T., Zhang, P., Wang, F., Wei, W., & Li, D. (2023, July 17). Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose. MDPI. Retrieved from [Link]

-

Ndeh, D., Rogowski, A., Cartmell, A., Luis, A. S., Baslé, A., Gray, J., ... & Cuskin, F. (2017). Complex pectin metabolism by gut bacteria reveals novel catalytic functions. Nature, 544(7648), 65-70. [Link]

- Synthesis of use of o-nitrophenyl-β-D-galactopyranoside (ONPG) as substrate. (n.d.). Google Patents.

-

Lezyk, M., Janczuk-Kryslak, A., Szafranski, K., & Myszka, H. (2023, February 28). The dual role of fucosidases: tool or target. PMC. Retrieved from [Link]

-

4-Nitrophenyl-α-L-fucopyranoside. (n.d.). Megazyme. Retrieved from [Link]

Sources

- 1. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 2. mdpi.com [mdpi.com]

- 3. CAS 369-07-3: o-Nitrophenyl β-D-galactopyranoside [cymitquimica.com]

- 4. moleculardepot.com [moleculardepot.com]

- 5. Relation between ONP absorption at 420nm and - Generic - BNID 105140 [bionumbers.hms.harvard.edu]

- 6. Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose: modified substrates for studies on catalytic requirements of beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative studies on the substrate specificity and defucosylation activity of three α-L-fucosidases using synthetic fucosylated glycopeptides and glycoproteins as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose [mdpi.com]

- 10. orbit.dtu.dk [orbit.dtu.dk]

Orthonitrophenyl-β-D-fucopyranoside (ONPF): A Comprehensive Technical Guide for Researchers

Introduction

Orthonitrophenyl-β-D-fucopyranoside (ONPF) is a valuable chromogenic substrate indispensable for the sensitive detection and quantification of β-D-fucosidase activity. This guide provides an in-depth exploration of the chemical properties of ONPF, its mechanism of action as a reporter molecule, and detailed protocols for its application in enzyme kinetics and other biochemical assays. Designed for researchers, scientists, and drug development professionals, this document offers a blend of theoretical principles and practical, field-proven insights to facilitate the effective use of this important analytical tool.

Core Chemical and Physical Properties

Understanding the fundamental characteristics of ONPF is paramount for its proper handling, storage, and application in experimental settings.

Structure and Nomenclature

-

Systematic Name: 2-Nitrophenyl-β-D-fucopyranoside

-

Common Acronym: ONPF

-

Molecular Formula: C₁₂H₁₅NO₇

-

Molecular Weight: 285.25 g/mol

The ONPF molecule consists of a fucose sugar moiety linked via a β-glycosidic bond to an ortho-nitrophenyl group. This seemingly simple structure is the key to its function as a chromogenic substrate. The presence of the electron-withdrawing nitro group on the phenyl ring makes the glycosidic bond more susceptible to enzymatic cleavage.

Data Presentation: Key Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₇ | |

| Molecular Weight | 285.25 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Partially soluble in water. More soluble in organic solvents such as methanol, DMSO, and DMF. | [2] |

| Storage | Store at -20°C, protected from light. | [3] |

The Principle of Chromogenic Detection: The Role of β-D-Fucosidase

The utility of ONPF as a research tool is intrinsically linked to the enzymatic activity of β-D-fucosidase (EC 3.2.1.38). This enzyme catalyzes the hydrolysis of the β-glycosidic bond in ONPF, liberating two products: D-fucose and ortho-nitrophenol (ONP).[4]

While ONPF itself is colorless, the liberated ortho-nitrophenol undergoes a significant color change under alkaline conditions.[4] The phenolate ion of ONP exhibits a strong yellow color, with a maximum absorbance at approximately 405-420 nm.[4][5] This colorimetric change forms the basis of a simple and sensitive spectrophotometric assay for β-D-fucosidase activity. The intensity of the yellow color is directly proportional to the amount of ortho-nitrophenol produced, which in turn is a direct measure of the enzyme's activity.

Mechanism of Action: A Visual Representation

Caption: Enzymatic hydrolysis of ONPF by β-D-fucosidase.

Experimental Protocols: A Guide to Best Practices

The following section provides a detailed, step-by-step methodology for a typical β-D-fucosidase assay using ONPF. This protocol is a self-validating system, incorporating controls to ensure data integrity.

Preparation of Reagents

-

Assay Buffer: A 50 mM sodium phosphate buffer, pH 7.0, is a common starting point. However, the optimal pH for β-D-fucosidase can vary depending on the source of the enzyme.[6] It is recommended to perform a pH optimization experiment for your specific enzyme.

-

ONPF Substrate Solution: Due to its partial solubility in water, it is advisable to first dissolve ONPF in a minimal amount of an organic solvent like DMSO or methanol, and then dilute it to the final working concentration with the assay buffer.[2] A typical starting concentration is 1-5 mM. The final concentration in the assay should be optimized based on the Michaelis-Menten kinetics of the enzyme.

-

Stop Solution: A 0.5 M or 1 M sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution is used to terminate the enzymatic reaction and to raise the pH to fully develop the yellow color of the ortho-nitrophenolate ion.[7]

-

Enzyme Solution: Prepare a dilution of the β-D-fucosidase enzyme in the assay buffer. The appropriate dilution will depend on the activity of the enzyme preparation and should be determined empirically to ensure that the reaction rate is linear over the desired time course.

Enzyme Assay Protocol

This protocol is designed for a 96-well microplate format but can be adapted for other formats.

-

Set up the Assay Plate:

-

Test Wells: Add your enzyme sample to the wells.

-

Blank/Control Wells: Add the same volume of assay buffer without the enzyme to control for any non-enzymatic hydrolysis of ONPF.

-

Positive Control: If available, include a well with a known concentration of β-D-fucosidase.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

-

Initiate the Reaction: Add the ONPF substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at the assay temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the Reaction: Add the stop solution to all wells. The appearance of a yellow color indicates the presence of ortho-nitrophenol.

-

Measure Absorbance: Read the absorbance of each well at 405-420 nm using a microplate reader.

Calculation of Enzyme Activity

The activity of β-D-fucosidase can be calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA × V_total) / (ε × t × V_enzyme)

Where:

-

ΔA: Change in absorbance (Absorbance of test well - Absorbance of blank well).

-

V_total: Total volume of the assay in mL.

-

ε: Molar extinction coefficient of ortho-nitrophenol under the final alkaline pH conditions. A commonly cited value for o-nitrophenol at alkaline pH is in the range of 4,600 to 5,000 M⁻¹cm⁻¹, though it is recommended to determine this experimentally for your specific conditions.

-

t: Incubation time in minutes.

-

V_enzyme: Volume of the enzyme solution used in the assay in mL.

One unit (U) of β-D-fucosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of ortho-nitrophenol per minute under the specified assay conditions.

Experimental Workflow Diagram

Caption: A typical workflow for a β-D-fucosidase assay using ONPF.

Scientific Integrity and Logic: Causality and Validation

Substrate Specificity

While ONPF is a good substrate for many β-D-fucosidases, it is important to recognize that some of these enzymes may also exhibit activity towards other glycosides. For instance, some β-D-fucosidases can also hydrolyze β-D-galactosides and β-D-glucosides.[8][9] Therefore, when working with crude enzyme preparations, it is crucial to consider the potential for cross-reactivity with other substrates that may be present. The use of purified enzymes is recommended for detailed kinetic studies.

A notable example is the β-D-galactosidase from Paenibacillus thiaminolyticus, which also displays significant β-D-fucosidase activity.[10] This highlights the importance of characterizing the substrate specificity of the enzyme under investigation.

Self-Validating Assay Design

The inclusion of appropriate controls is non-negotiable for a scientifically valid assay.

-

The Blank (No Enzyme Control): This is essential to account for any spontaneous, non-enzymatic hydrolysis of the ONPF substrate under the assay conditions. A significant increase in absorbance in the blank wells would indicate instability of the substrate and compromise the results.

-

The Positive Control: Using a known amount of a standard β-D-fucosidase provides a benchmark for the assay's performance and can help in troubleshooting issues related to reagent preparation or instrument settings.

-

Linearity of the Reaction: It is critical to ensure that the measured enzyme activity is within the linear range of the assay. This means that the rate of product formation is constant over the incubation period and is proportional to the enzyme concentration. This can be verified by performing a time-course experiment and an enzyme concentration-dependence experiment.

Handling and Safety

As with any chemical reagent, proper safety precautions should be observed when handling ONPF. It is recommended to consult the Safety Data Sheet (SDS) for detailed information. General safety guidelines include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.[11]

-

In case of contact with skin or eyes, rinse thoroughly with water.

-

Store the compound in a tightly sealed container at the recommended temperature, protected from light.[3]

Conclusion

Orthonitrophenyl-β-D-fucopyranoside is a powerful and convenient tool for the study of β-D-fucosidase activity. Its chromogenic properties allow for a straightforward and sensitive spectrophotometric assay that can be readily adapted for high-throughput screening and detailed kinetic analysis. By understanding the chemical properties of ONPF and adhering to rigorous experimental design, researchers can confidently employ this substrate to advance their investigations in enzymology, drug discovery, and various other fields of biochemical research.

References

-

Megazyme. (2021, April 14). What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended? Retrieved from Megazyme website. [Link]

-

Hansen, L., et al. (2019). Transglycosylating β‐d‐galactosidase and α‐l‐fucosidase from Paenibacillus sp. 3179 from a hot spring in East Greenland. MicrobiologyOpen, 8(10), e980. [Link]

-

Benešová, E., et al. (2010). β-d-Galactosidase from Paenibacillus thiaminolyticus catalyzing transfucosylation reactions. Glycobiology, 20(4), 442-451. [Link]

-

Cao, H., et al. (2014). Structure and Substrate Specificity of a Eukaryotic Fucosidase from Fusarium graminearum. Journal of Biological Chemistry, 289(35), 24546-24558. [Link]

-

ChemBK. (2024, April 9). 4-nitrophenyl-alpha-L-fucopyranoside. Retrieved from ChemBK website. [Link]

-

Glycosynth. p-Nitrophenyl beta-L-fucopyranoside. Retrieved from Glycosynth website. [Link]

-

UniProt. Bifunctional beta-D-glucosidase/beta-D-fucosidase - Bifidobacterium breve. Retrieved from UniProt website. [Link]

-

Cao, H., et al. (2014). Structure and Substrate Specificity of a Eukaryotic Fucosidase from Fusarium graminearum. ResearchGate. [Link]

-

G-Biosciences. Enzyme substrates for fucosidases. Retrieved from G-Biosciences website. [Link]

-

Colas, B. (1980). Kinetic studies on beta-fucosidases of Achatina balteata. Biochimica et Biophysica Acta, 613(2), 448-458. [Link]

-

Wikipedia. β-D-Fucosidase. Retrieved from Wikipedia. [Link]

-

Bowers, G. N., Jr, & McComb, R. B. (1975). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 21(13), 1988-1995. [Link]

-

Wikipedia. 4-Nitrophenol. Retrieved from Wikipedia. [Link]

-

Unknown. Lab Experiment 2: Determining the pKa of o-nitrophenol. [Link]

-

Wei, Y., et al. (2023). Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose. International Journal of Molecular Sciences, 24(14), 11555. [Link]

-

Benešová, E., et al. (2019). Active site complementation and hexameric arrangement in the GH family 29; a structure–function study of α-l-fucosidase isoenzyme 1 from Paenibacillus thiaminolyticus. Glycobiology, 29(1), 37-49. [Link]

-

G-Biosciences. (2017, May 11). Safety Data Sheet: 4-Nitrophenyl-beta-D-fucopyranoside. Retrieved from G-Biosciences website. [Link]

-

Benešová, E., et al. (2015). Alpha-l-Fucosidase Isoenzyme iso2 from Paenibacillus thiaminolyticus. PLoS One, 10(5), e0127933. [Link]

-

Benešová, E., et al. (2013). α-L-fucosidase from Paenibacillus thiaminolyticus: its hydrolytic and transglycosylation abilities. Glycobiology, 23(9), 1052-1065. [Link]

-

Bulemela, E., & Tremaine, P. R. (2009). The ionization constants of o-, m-, and p-nitrophenol at temperatures from 25 to 250°C. The Journal of Chemical Thermodynamics, 41(5), 656-666. [Link]

-

Assay Genie. α-L-Fucosidase Activity Assay Kit (Fluorometric). Retrieved from Assay Genie website. [Link]

-

Unknown. SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. [Link]

-

Wikipedia. ortho-Nitrophenyl-β-galactoside. Retrieved from Wikipedia. [Link]

-

Shah, V. P., & Wallace, S. M. (1987). Solution stability of ciclosidomine. Journal of Pharmaceutical Sciences, 76(9), 735-738. [Link]

-

Perry, J. D., et al. (2007). Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase. Journal of Applied Microbiology, 102(2), 430-437. [Link]

-

Shaw, I. C., & Graham, M. I. (1987). The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. Journal of Pharmacy and Pharmacology, 39(8), 626-628. [Link]

-

Vigneron, J., et al. (1997). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie de Belgique, 52(2), 79-85. [Link]

-

Bajaj Finserv. (2026, January 8). How to Download Form 15G for PF Withdrawal: A Complete Guide. Retrieved from Bajaj Finserv website. [Link]

-

PiyoPiyo. O Nitrophenyl Beta D Galactopyranoside. Retrieved from PiyoPiyo website. [Link]

-

Nexizo.ai. (2026, January 20). Buy MS Angle 75X75X6mm at best prices in India. Retrieved from Nexizo.ai website. [Link]

-

ResearchGate. Reaction scheme of ortho-nitrophenyl-β-D-galactopyranoside (ONPG) hydrolysis in the presence of β-galactosidase as a biocatalyst. Retrieved from ResearchGate. [Link]

-

Megazyme. 4-Nitrophenyl-β-D-glucopyranoside. Retrieved from Megazyme website. [Link]

Sources

- 1. Enzyme substrates for fucosidases [gbiosciences.com]

- 2. What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended? : Megazyme [support.megazyme.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]

- 5. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. mdpi.com [mdpi.com]

- 8. β-D-Fucosidase - Wikipedia [en.wikipedia.org]

- 9. Kinetic studies on beta-fucosidases of Achatina balteata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. bmrservice.com [bmrservice.com]

Orthonitrophenyl-beta-D-fucopyranoside structure and function

An In-depth Technical Guide to Orthonitrophenyl-β-D-fucopyranoside (ONPF)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Orthonitrophenyl-β-D-fucopyranoside (ONPF), a critical chromogenic substrate for the detection and quantification of α-L-fucosidase activity. We will delve into its chemical structure, the mechanism of enzymatic hydrolysis, detailed protocols for its application, and its significance in research and clinical diagnostics.

Introduction: The Role of ONPF in Enzymology

Orthonitrophenyl-β-D-fucopyranoside, commonly abbreviated as ONPF, is a synthetic glycoside specifically engineered for the sensitive detection of α-L-fucosidase activity. The core principle of its function lies in its design as a chromogenic substrate. In its intact form, ONPF is a colorless compound. However, upon enzymatic cleavage by α-L-fucosidase, it releases two products: L-fucose and ortho-nitrophenol (ONP). The released ortho-nitrophenol, under alkaline conditions, tautomerizes to its quinonoid form, which imparts a distinct yellow color that can be accurately quantified using a spectrophotometer. This direct relationship between enzyme activity and color intensity forms the basis of a simple, robust, and widely adopted assay.

Molecular Structure and Physicochemical Properties

The specificity of ONPF as a substrate is dictated by its unique chemical architecture. It consists of an L-fucose sugar moiety linked via a β-glycosidic bond to an ortho-nitrophenol aglycon.

Diagram: Chemical Structure of ONPF

Caption: Schematic of ONPF showing the fucopyranoside linked to the orthonitrophenyl group.

The presence of the electron-withdrawing nitro group on the phenyl ring is crucial. It facilitates the departure of the ortho-nitrophenolate anion upon hydrolysis, making the glycosidic bond more susceptible to enzymatic attack compared to an unsubstituted phenyl group.

Table: Physicochemical Properties of ONPF

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₅NO₇ | Cayman Chemical |

| Molecular Weight | 285.25 g/mol | Cayman Chemical |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water, DMSO, and DMF | Cayman Chemical |

| Storage | -20°C for long-term stability | Cayman Chemical |

| λmax of product (o-nitrophenol) | 405-420 nm (under alkaline conditions) |

Principle of α-L-Fucosidase Activity Detection

The utility of ONPF is centered on the catalytic action of α-L-fucosidase, an exoglycosidase that specifically cleaves terminal α-L-fucosyl residues from glycoconjugates. The assay quantifies the rate at which the enzyme hydrolyzes the glycosidic bond in ONPF.

The Enzymatic Reaction

-

Binding: The ONPF substrate binds to the active site of the α-L-fucosidase enzyme. The fucose moiety ensures specificity for this particular enzyme class.

-

Hydrolysis: The enzyme catalyzes the hydrolysis of the β-glycosidic bond, breaking the molecule into L-fucose and ortho-nitrophenol.

-

Color Development: The reaction is typically performed at an optimal acidic pH for the enzyme (e.g., pH 5.0-6.5). To develop the color for measurement, the reaction is quenched by adding a high-pH stop solution, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). This alkaline environment deprotonates the hydroxyl group of the released ortho-nitrophenol, forming the intensely yellow ortho-nitrophenolate ion.

-

Quantification: The amount of yellow product is directly proportional to the amount of hydrolyzed substrate and thus to the enzyme's activity. The absorbance of this yellow product is measured with a spectrophotometer, typically at a wavelength between 405 and 420 nm.

Diagram: ONPF Assay Workflow

Caption: Standard experimental workflow for an α-L-fucosidase assay using ONPF.

Detailed Experimental Protocol: Quantifying α-L-Fucosidase Activity

This protocol provides a robust, self-validating method for determining α-L-fucosidase activity in a sample, such as a purified enzyme preparation, cell lysate, or biological fluid.

Required Reagents and Materials

-

Assay Buffer: 0.1 M Citrate-Phosphate buffer, pH 5.5. The choice of pH is critical as α-L-fucosidases exhibit sharp pH optima; this must be optimized for the specific enzyme source.

-

Substrate Stock Solution: 10 mM Orthonitrophenyl-β-D-fucopyranoside (ONPF) in Assay Buffer. Prepare fresh or store in small aliquots at -20°C, protected from light.

-

Enzyme Sample: Purified enzyme or biological sample, diluted appropriately in Assay Buffer to ensure the reaction rate is linear over the incubation time.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm, a 37°C water bath or incubator, and calibrated pipettes.

Step-by-Step Assay Procedure

-

Preparation: Set up a 96-well microplate or microcentrifuge tubes. For each sample, prepare a test reaction and a "sample blank" control. Also include a "reagent blank."

-

Test Reaction: Will contain enzyme, substrate, and buffer.

-

Sample Blank: Contains enzyme and buffer, but the stop solution is added before the substrate. This accounts for any intrinsic absorbance from the sample itself.

-

Reagent Blank: Contains buffer and substrate, but no enzyme. This corrects for any spontaneous, non-enzymatic hydrolysis of ONPF.

-

-

Reaction Setup (in a 1.5 mL tube or 96-well plate):

-

Add 100 µL of Assay Buffer to each well/tube.

-

Add 20 µL of the appropriately diluted enzyme sample to the "Test Reaction" and "Sample Blank" tubes.

-

Add 20 µL of Assay Buffer to the "Reagent Blank" tube.

-

Pre-incubate all tubes at 37°C for 5 minutes to allow them to reach thermal equilibrium. This step is crucial for ensuring a consistent reaction start temperature.

-

-

Initiating the Reaction:

-

To the "Test Reaction" and "Reagent Blank" tubes, add 20 µL of 10 mM ONPF Substrate Stock Solution. Mix gently.

-

To the "Sample Blank" tube, add 100 µL of Stop Solution first, then add 20 µL of the ONPF Substrate Stock.

-

Immediately start a timer and incubate all tubes at 37°C. The incubation time (e.g., 10-30 minutes) should be optimized to ensure less than 15% of the substrate is consumed, maintaining linearity.

-

-

Terminating the Reaction:

-

After the designated incubation time, stop the reaction in the "Test Reaction" and "Reagent Blank" tubes by adding 100 µL of 1 M Na₂CO₃ Stop Solution. The addition of a strong base denatures the enzyme, instantly halting catalysis.

-

-

Measurement:

-

Measure the absorbance of all samples at 405 nm (A₄₀₅) using a spectrophotometer or plate reader.

-

Data Analysis and Calculation

-

Corrected Absorbance (ΔA₄₀₅): Calculate the net absorbance due to enzymatic activity. ΔA₄₀₅ = A₄₀₅(Test Reaction) - A₄₀₅(Sample Blank) - A₄₀₅(Reagent Blank)

-

Calculating Enzyme Activity: Use the Beer-Lambert law (A = εbc) to determine the concentration of ortho-nitrophenol produced.

-

Activity (U/mL) = (ΔA₄₀₅ * V_total) / (ε * t * V_enzyme)

-

Where:

-

ΔA₄₀₅: Corrected absorbance.

-

V_total: Total reaction volume in mL (e.g., 0.24 mL).

-

ε (Molar Extinction Coefficient): For o-nitrophenol at pH >10 and 405 nm, this is ~18,500 M⁻¹cm⁻¹. This value is a physical constant and the cornerstone of the assay's trustworthiness.

-

t: Incubation time in minutes.

-

V_enzyme: Volume of the enzyme sample used in the reaction in mL (e.g., 0.02 mL).

-

One unit (U) of α-L-fucosidase activity is defined as the amount of enzyme that liberates 1.0 µmole of o-nitrophenol from ONPF per minute under the specified assay conditions.

-

Applications in Science and Medicine

The ONPF-based assay is a cornerstone technique with broad applications:

-

Clinical Diagnostics: Its primary clinical use is in the diagnosis of fucosidosis , a rare lysosomal storage disease characterized by a deficiency of α-L-fucosidase. The assay can be used to measure enzyme activity in patient samples like leukocytes, fibroblasts, or plasma.

-

Microbiology: Used to identify and differentiate bacteria based on their ability to produce α-L-fucosidase, aiding in microbial taxonomy.

-

Biochemical Research: Essential for the characterization of purified α-L-fucosidase from various organisms, including determination of kinetic parameters (Km, Vmax), pH and temperature optima, and inhibitor screening.

-

Drug Development: In the context of cancer research, where altered fucosylation is a known hallmark, this assay can be used to screen for inhibitors of fucosidases that may have therapeutic potential.

Conclusion

Orthonitrophenyl-β-D-fucopyranoside (ONPF) is a powerful and indispensable tool for the study of α-L-fucosidase. Its well-defined chemical properties and the robust, quantifiable colorimetric reaction upon hydrolysis provide a reliable method for measuring enzyme activity. The simplicity and sensitivity of the ONPF assay have cemented its role in fundamental research, microbial identification, and the clinical diagnosis of metabolic disorders, demonstrating a perfect synergy of chemical design and biological application.

References

-

Fucosidosis | National Center for Advancing Translational Sciences. Available at: [Link]

Technical Deep Dive: ONPF as a Probe for Glycoside Hydrolase Activity

Executive Summary

Orthonitrophenyl-beta-D-fucopyranoside (ONPF) is a specialized chromogenic substrate used to assay

Chemical & Physical Architecture

ONPF is designed as a "reporter-key" system. The D-fucose moiety acts as the "key," fitting into the enzyme's active site, while the o-nitrophenyl (ONP) group acts as the "reporter," providing a measurable signal upon cleavage.

| Property | Specification |

| IUPAC Name | 2-Nitrophenyl |

| Molecular Formula | |

| Molecular Weight | ~285.25 g/mol |

| Solubility | Soluble in water and phosphate buffers; mild warming (37°C) may be required. |

| Appearance | White to off-white crystalline powder. |

| Storage | -20°C, desiccated and protected from light (prevents spontaneous hydrolysis). |

| Detection | Absorbance ( |

Mechanism of Action

The utility of ONPF relies on two coupled mechanisms: the enzymatic hydrolysis of the glycosidic bond and the subsequent ionization of the leaving group.

Enzymatic Hydrolysis

The target enzyme (e.g.,

-

Nucleophilic Attack: A catalytic carboxylate residue in the enzyme active site attacks the anomeric carbon (C1) of the fucose.

-

Transition State: The glycosidic bond is cleaved, releasing the aglycone (o-nitrophenol) and forming a covalent glycosyl-enzyme intermediate.

-

Hydrolysis: A water molecule, activated by a general base residue, attacks the intermediate, releasing D-fucose and regenerating the enzyme.

Chromogenic Signal Generation

The released o-nitrophenol (ONP) is the reporter.[1]

-

At Neutral pH (Assay conditions): ONP exists largely as the protonated phenol (colorless/pale yellow).

-

At Alkaline pH (Stop conditions): Addition of a base (e.g.,

) raises the pH > 10.[2] This deprotonates the ONP to form the o-nitrophenolate anion . -

Resonance Stabilization: The negative charge on the oxygen is delocalized into the nitro group, significantly lowering the energy gap for electronic transitions. This results in strong absorption at 420 nm (Yellow).[3]

Visualized Mechanism

Figure 1: The reaction pathway from substrate binding to chromogenic signal generation.

Enzymology & Kinetics

Specificity Profiling

ONPF is critical for distinguishing between

-

-D-Fucosidase: Exhibits high affinity (low

-

-D-Galactosidase (LacZ): While LacZ can hydrolyze fucosides due to the structural similarity between fucose (6-deoxy-galactose) and galactose, the catalytic efficiency (

-

Directed Evolution: Researchers use ONPF vs. ONPG ratios to screen mutant libraries for enzymes with altered steric preferences at the C6 position of the sugar ring.

Kinetic Parameters

When characterizing a novel fucosidase, the reaction follows Michaelis-Menten kinetics.

- (Michaelis Constant): Typically in the sub-millimolar range (0.1 - 1.0 mM) for specific fucosidases.

- : Dependent on enzyme purity.

-

Inhibition: The reaction is competitively inhibited by D-fucose (product inhibition).

Experimental Protocols

Reagent Preparation

Stock Solution (10 mM):

-

Weigh 28.5 mg of ONPF.

-

Dissolve in 10 mL of 100 mM Sodium Phosphate Buffer (pH 7.0) .

-

Note: If dissolution is slow, warm gently to 37°C. Avoid high temperatures which cause spontaneous hydrolysis.

Stop Solution:

-

1 M Sodium Carbonate (

).[2]

Standard Assay Workflow

-

Equilibration: Pre-warm 900

L of Buffer/Substrate mix at reaction temperature (usually 30°C or 37°C). -

Initiation: Add 100

L of Enzyme preparation. Mix by inversion. -

Incubation: Incubate for a defined period (e.g., 10–30 mins) until a faint yellow color develops.

-

Termination: Add 500

L of Stop Solution ( -

Measurement: Read Absorbance at 420 nm against a blank (Substrate + Buffer + Stop Solution, no enzyme).

Workflow Diagram

Figure 2: Step-by-step experimental workflow for ONPF activity assay.

Data Calculation

Calculate enzyme activity using the Beer-Lambert Law:

Where:

- = Absorbance at 420 nm.[1][2][3][4]

-

= Extinction coefficient of o-nitrophenol (

- = Path length (usually 1 cm).

- = Concentration of product (M).

Activity Formula:

- : Total assay volume (mL)

- : Dilution factor

- : Time (minutes)

- : Volume of enzyme added (mL)

Applications

Diagnostic Microbiology

ONPF is used to differentiate bacterial species based on their metabolic profile.

-

Positive Result: Yellow color indicates the presence of

-fucosidase. -

Differentiation: Useful for distinguishing specific Lactobacillus and Enterobacteriaceae strains that possess specific fucosidase activity not found in related species.

Protein Engineering

In directed evolution, ONPF serves as a counter-screen. When evolving

References

-

Comparison of ONPG and ONPF Specificity in Evolved Enzymes

- Source: Zhang, J. et al. (2000). Directed evolution of a fucosidase from a galactosidase by DNA shuffling and screening.

-

URL:[Link]

-

Standard Protocol for o-Nitrophenyl based Assays

- Extinction Coefficients for Nitrophenols Source: Sigma-Aldrich Technical Bulletin for ONPG (Applicable to ONP leaving group).

-

Substr

- Source: BRENDA Enzyme Database - EC 3.2.1.38 (Beta-D-fucosidase).

-

URL:[Link]

Sources

- 1. Dealing with different methods for Kluyveromyces lactis β-galactosidase purification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Relation between ONP absorption at 420nm and - Generic - BNID 105140 [bionumbers.hms.harvard.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

synthesis of Orthonitrophenyl-beta-D-fucopyranoside

Precision Synthesis of o-Nitrophenyl -D-Fucopyranoside

Executive Summary

o-Nitrophenyl

Unlike its L-fucose counterpart (common in human glycobiology), the D-isomer is rare and often requires semi-synthetic preparation.[1] This guide details a robust, scalable synthetic route starting from D-fucose, utilizing neighboring group participation (NGP) to ensure stereochemical fidelity (

Retrosynthetic Analysis

To achieve the target ONP-

-

Target: o-Nitrophenyl

-D-fucopyranoside.[2] -

Disconnection: Glycosidic bond cleavage.

-

Donor: 2,3,4-Tri-O-acetyl-

-D-fucopyranosyl bromide (Acetobromo-D-fucose ).[1] -

Acceptor: o-Nitrophenol (ONP).[1]

-

Precursor: D-Fucose (or D-Galactose via C6-deoxygenation).[1]

Strategic Logic:

The C2-acetate group in D-fucose (equatorial in

Synthetic Route & Experimental Protocols

Phase 1: Activation of the Sugar Donor

Objective: Convert D-fucose into the reactive glycosyl donor, acetobromo-D-fucose.

Step 1.1: Peracetylation

-

Reagents: D-Fucose, Acetic Anhydride (

), Pyridine.[1] -

Mechanism: Standard esterification of all free hydroxyls.

-

Protocol:

-

Suspend D-Fucose (5.0 g, 30.5 mmol) in anhydrous Pyridine (50 mL) at 0°C.

-

Dropwise add Acetic Anhydride (25 mL) over 30 minutes.

-

Allow to warm to room temperature (RT) and stir overnight.

-

Workup: Pour into ice water (500 mL). Extract with Dichloromethane (DCM, 3 x 100 mL).[1] Wash organic layer with 1M HCl (to remove pyridine), saturated

, and brine.[1] -

Dry over

and concentrate. -

Yield: Quantitative (~10 g) of 1,2,3,4-Tetra-O-acetyl-

-D-fucopyranose .

-

Step 1.2: Bromination

-

Reagents: HBr (33% in Acetic Acid).[1]

-

Mechanism: Anomeric substitution. The

-acetate is displaced to form the thermodynamic -

Protocol:

-

Dissolve the peracetylated sugar (10 g) in DCM (20 mL) .

-

Add 33% HBr in AcOH (15 mL) at 0°C.

-

Stir at RT for 2–3 hours. Monitor by TLC (Hexane:EtOAc 2:1); starting material (

) disappears, product ( -

Workup: Dilute with DCM (100 mL). Pour carefully into ice-cold saturated

(Caution: Evolution of -

Critical Step: Dry quickly over

and concentrate at -

Product: 2,3,4-Tri-O-acetyl-

-D-fucopyranosyl bromide (Acetobromo-D-fucose).[1]

-

Phase 2: Stereoselective Glycosylation (The Core Step)

Objective: Couple the donor with o-nitrophenol while ensuring

-

Reagents: Acetobromo-D-fucose, o-Nitrophenol, Tetrabutylammonium Hydrogen Sulfate (TBAHS), DCM, 1M NaOH.[1]

-

Protocol:

-

Dissolve o-Nitrophenol (4.2 g, 30 mmol) and TBAHS (1.0 g, 3 mmol, 0.1 eq) in DCM (50 mL) and 1M NaOH (30 mL) .

-

Stir vigorously for 15 minutes to form the bright yellow/orange phenolate ion in the organic phase (ion pair).

-

Dissolve Acetobromo-D-fucose (freshly prepared, ~30 mmol) in DCM (30 mL) .

-

Add the bromide solution dropwise to the vigorously stirring biphasic mixture.

-

Reflux gently (40°C) or stir rapidly at RT for 4–6 hours.

-

Monitoring: TLC will show the consumption of the bromide and formation of the protected glycoside (

in Hex:EtOAc 2:1). -

Workup: Separate layers. Wash organic layer with 1M NaOH (2 x 50 mL) to remove unreacted nitrophenol (turns aqueous layer yellow).[1] Wash with water and brine.

-

Purification: Recrystallization from EtOH or Flash Column Chromatography (Hexane/EtOAc gradient).

-

Intermediate: o-Nitrophenyl 2,3,4-tri-O-acetyl-

-D-fucopyranoside .

-

Phase 3: Global Deprotection

Objective: Remove acetyl groups without cleaving the sensitive glycosidic bond.

-

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[1]

-

Protocol:

-

Dissolve the protected intermediate (5.0 g) in dry MeOH (50 mL) .

-

Add 0.5 M NaOMe in MeOH until pH

9–10. -

Stir at RT for 1–2 hours.

-

Neutralization: Add Amberlite IR-120 (

form) resin until pH is neutral (pH 7).[1] Do not use aqueous acid as it may hydrolyze the glycoside.[1] -

Filter off the resin and concentrate the filtrate.

-

Final Purification: Recrystallize from Ethanol/Water or purify via Sephadex LH-20 (MeOH) if necessary.

-

Final Product: o-Nitrophenyl

-D-fucopyranoside .

-

Analytical Characterization

To validate the synthesis, the following data must be obtained. The coupling constant

| Parameter | Expected Data | Interpretation |

| Physical State | White to pale yellow crystalline powder | Nitrophenol derivatives are often yellow; pure glycosides are paler. |

| Melting Point | 150–155°C (approx.)[1] | Consistent with aryl glycosides. |

| Anomeric proton shift.[1] | ||

| Coupling Constant ( | 7.8 – 8.2 Hz | Definitive proof of |

| Mass Spectrometry | Molecular ion verification ( | |

| HPLC Purity | > 98% (254 nm) | Absence of free o-nitrophenol (retention time shift).[1] |

Safety & Handling

-

Acetobromo-D-fucose: Potent sensitizer and lachrymator. Handle in a fume hood. Unstable at RT; store at -20°C if necessary.

-

o-Nitrophenol: Toxic if swallowed or absorbed through skin. Stains skin yellow.

-

TBAHS: Irritant.

-

Storage of Final Product: Store at -20°C, desiccated. Protect from light to prevent non-enzymatic hydrolysis or degradation of the nitrophenyl group.

References

-

Sigma-Aldrich. 2-Nitrophenyl beta-D-Fucopyranoside Product Sheet (CAS 1154-94-5).[3][4]Link[1]

-

Glasfeld, A., et al. (2000).[1] Crystal structure of the lac repressor dimer bound to operator and the anti-inducer ONPF. (Demonstrates use of the ligand). Link

-

Tropper, F. D., et al. (1992).[1] Phase transfer catalysis as a general and stereoselective entry into glycosides. (Methodology for PTC glycosylation).[1] Link[1]

-

Conchie, J., & Levvy, G. A. (1957).[1] Inhibition of glycosidases by aldonolactones of corresponding configuration. (Early synthesis references for aryl fucosides).[1] Link

Orthonitrophenyl-β-D-fucopyranoside (ONPF) as a Chromogenic Substrate for α-L-Fucosidase: A Technical Guide

This guide provides an in-depth technical overview of Orthonitrophenyl-β-D-fucopyranoside (ONPF) and its application as a chromogenic substrate for the determination of α-L-fucosidase activity. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the biochemical principles, provide a detailed experimental protocol, and explore the diverse applications of this enzymatic assay.

Introduction to α-L-Fucosidase: A Glycosidase of Clinical and Research Significance

α-L-fucosidase (EC 3.2.1.51) is a lysosomal exoglycosidase that catalyzes the hydrolysis of terminal α-L-fucose residues from a wide variety of glycoconjugates, including glycoproteins and glycolipids[1][2]. This enzymatic activity is crucial for the degradation of these molecules within the lysosome.

The biological importance of α-L-fucosidase is underscored by its involvement in several physiological and pathological processes. A deficiency in this enzyme, resulting from mutations in the FUCA1 gene, leads to the rare autosomal recessive lysosomal storage disorder known as fucosidosis[1][3]. This condition is characterized by the accumulation of fucose-containing compounds in various tissues, leading to severe neurological and visceral abnormalities.

Furthermore, altered levels of α-L-fucosidase activity have been associated with various malignancies. Elevated serum α-L-fucosidase activity has been reported in patients with hepatocellular carcinoma, ovarian cancer, and other types of cancer, making it a potential biomarker for disease diagnosis and prognosis[4][5][6]. More recently, α-L-fucosidase has been identified as a sensitive biomarker for cellular senescence, a state of irreversible cell growth arrest implicated in aging and age-related diseases[7][8].

Given its clinical relevance, the accurate and reliable measurement of α-L-fucosidase activity is paramount for both basic research and clinical diagnostics. The use of synthetic substrates that produce a measurable signal upon enzymatic cleavage provides a convenient and sensitive method for this purpose.

Orthonitrophenyl-β-D-fucopyranoside (ONPF): A Chromogenic Substrate for α-L-Fucosidase

Orthonitrophenyl-β-D-fucopyranoside, often referred to as p-nitrophenyl-α-L-fucopyranoside (PNPF), is a synthetic chromogenic substrate widely used for the colorimetric determination of α-L-fucosidase activity[9][10].

Principle of the Assay

The principle of the assay is based on the enzymatic hydrolysis of the glycosidic bond in ONPF by α-L-fucosidase. This reaction releases L-fucose and o-nitrophenol (or p-nitrophenol, depending on the isomer used, though the para-nitrophenyl isomer is more common and will be the focus of this guide).

The liberated p-nitrophenol is a chromogenic compound that, under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance at approximately 405 nm[3]. The intensity of the color produced is directly proportional to the amount of p-nitrophenol released, which in turn is a measure of the α-L-fucosidase activity in the sample.

The enzymatic reaction can be summarized as follows:

p-Nitrophenyl-α-L-fucopyranoside + H₂O --(α-L-fucosidase)--> L-fucose + p-Nitrophenol

Chemical and Physical Properties of p-Nitrophenyl-α-L-fucopyranoside

A clear understanding of the substrate's properties is essential for its proper handling and use in the assay.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₇[11] |

| Molecular Weight | 285.25 g/mol [9][11] |

| Appearance | White to off-white crystalline powder[12] |

| Solubility | Low solubility in water, soluble in some organic solvents like methanol and ethanol[12]. |

| Storage | Store at -20°C, protected from light[10]. |

Experimental Protocol for α-L-Fucosidase Activity Assay

This section provides a detailed, step-by-step methodology for a typical α-L-fucosidase activity assay using ONPF in a 96-well microplate format. This protocol is a self-validating system, incorporating necessary controls for accurate data interpretation.

Reagents and Materials

-

p-Nitrophenyl-α-L-fucopyranoside (ONPF) solution (Substrate): Prepare a stock solution (e.g., 10 mM) in a suitable solvent like methanol or dimethyl sulfoxide (DMSO) and store at -20°C. The working solution is prepared by diluting the stock in the assay buffer to the desired final concentration (e.g., 1-5 mM).

-

Assay Buffer: A buffer with a pH optimal for the specific α-L-fucosidase being studied. For lysosomal α-L-fucosidase, a citrate or acetate buffer with a pH between 4.5 and 5.5 is commonly used[13].

-

Stop Solution: A high pH buffer to terminate the enzymatic reaction and develop the color of the p-nitrophenol. A 0.1-0.2 M sodium carbonate or sodium borate buffer with a pH of 9.5-10.5 is typical.

-

p-Nitrophenol (PNP) Standard: A series of known concentrations of p-nitrophenol in the assay buffer, used to generate a standard curve for quantifying the amount of product formed.

-

Sample: Biological samples such as cell lysates, tissue homogenates, serum, or plasma, appropriately diluted in the assay buffer.

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm.

-

Incubator set to the optimal temperature for the enzyme (e.g., 37°C).

Experimental Workflow Diagram

Caption: Workflow for the α-L-fucosidase colorimetric assay.

Step-by-Step Procedure

-

Preparation of the Standard Curve:

-

Prepare a series of dilutions of the p-nitrophenol standard in the assay buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

Add a fixed volume (e.g., 100 µL) of each standard dilution to separate wells of the 96-well plate.

-

Add the same volume of stop solution to these wells as will be used for the samples.

-

-

Sample Preparation and Reaction Setup:

-

Add a specific volume of your sample (e.g., 20-50 µL) to the wells of the 96-well plate.

-

For each sample, prepare a "sample blank" well containing the same volume of sample but with the substrate added after the stop solution. This accounts for any endogenous absorbance of the sample.

-

Prepare a "reagent blank" well containing only the assay buffer and substrate to measure any non-enzymatic hydrolysis of ONPF.

-

-

Initiation and Incubation of the Reaction:

-

Add a defined volume of the ONPF working solution (e.g., 50-100 µL) to all sample wells (except the sample blanks) to start the enzymatic reaction.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of the Reaction and Color Development:

-

After incubation, add a specific volume of the stop solution (e.g., 50-100 µL) to all sample and reagent blank wells to terminate the reaction.

-

Now, add the ONPF substrate to the sample blank wells.

-

-

Absorbance Measurement:

-

Gently tap the plate to ensure thorough mixing.

-

Measure the absorbance of all wells at 405 nm using a microplate reader.

-

Data Analysis and Calculation

-

Correct for Background Absorbance: Subtract the absorbance of the reagent blank from the absorbance of all standards and samples. For samples, also subtract the absorbance of the corresponding sample blank.

-

Generate the Standard Curve: Plot the corrected absorbance of the p-nitrophenol standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, and 'm' is the slope.

-

Calculate p-Nitrophenol Concentration in Samples: Use the equation from the standard curve to calculate the concentration of p-nitrophenol produced in each sample.

-

Calculate α-L-Fucosidase Activity: The enzyme activity is typically expressed in units per milliliter (U/mL) or units per milligram of protein (U/mg). One unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmole of ONPF per minute under the specified assay conditions[3].

The formula for calculating the activity is:

Activity (U/mL) = (Concentration of PNP (µM) x Total reaction volume (mL)) / (Incubation time (min) x Sample volume (mL) x 1000)

Kinetic Parameters of α-L-Fucosidase with ONPF

The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are crucial parameters for characterizing enzyme-substrate interactions. The Kₘ value for ONPF with α-L-fucosidase can vary depending on the source of the enzyme and the assay conditions.

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (µmol/mg/min) | Reference |

| Enterococcus gallinarum | 1.178 | 1.784 | [14] |

| Lactobacillus casei (AlfC) | 0.7 | - | [2] |

| Tannerella forsythia | 0.67 | - | [15] |

Note: Vₘₐₓ values are highly dependent on the purity and concentration of the enzyme preparation and are therefore not always directly comparable across different studies.

Applications in Research and Drug Development

The α-L-fucosidase assay using ONPF is a versatile tool with numerous applications:

-

Disease Diagnosis and Monitoring: As mentioned, elevated serum α-L-fucosidase activity is a potential biomarker for hepatocellular carcinoma and other cancers[4][6]. This assay provides a quantitative method for its measurement in clinical samples.

-

Drug Discovery and Inhibitor Screening: The assay can be adapted for high-throughput screening of compound libraries to identify potential inhibitors of α-L-fucosidase[16][17]. Such inhibitors could have therapeutic applications in diseases where α-L-fucosidase activity is implicated.

-

Basic Research: This assay is fundamental for studying the biochemical properties of α-L-fucosidase from various organisms, understanding its role in cellular processes, and investigating the effects of mutations on its activity.

-

Cellular Senescence Studies: Given the role of α-L-fucosidase as a biomarker for senescence, this assay can be used to quantify the extent of senescence in cell cultures and tissues[7][8].

Comparison with Other Substrates

While ONPF is a widely used and reliable substrate, other substrates for α-L-fucosidase are also available, each with its own advantages and disadvantages.

Fluorogenic Substrates

Fluorogenic substrates, such as 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF), offer significantly higher sensitivity compared to chromogenic substrates like ONPF[13][18]. The enzymatic cleavage of 4-MUF releases the highly fluorescent 4-methylumbelliferone, which can be detected with a fluorescence plate reader.

Advantages of Fluorogenic Substrates:

-

Higher sensitivity, allowing for the detection of lower enzyme activities.

-

Wider dynamic range.

Disadvantages of Fluorogenic Substrates:

-

Higher cost.

-

Potential for interference from fluorescent compounds in the sample.

-

Requires a fluorescence plate reader.

Other Chromogenic Substrates

Other chromogenic substrates, such as 2-chloro-4-nitrophenyl-α-L-fucopyranoside (CNPF), have also been developed[19]. These may offer different kinetic properties or improved stability.

Troubleshooting and Considerations

-

High Background: High background absorbance can be caused by the spontaneous hydrolysis of ONPF or the presence of interfering substances in the sample. Ensure the use of a reagent blank and sample blanks to correct for this.

-

Non-linear Reaction Rate: If the reaction rate is not linear over the chosen incubation time, it may be due to substrate depletion or enzyme instability. It is crucial to perform a time-course experiment to determine the linear range of the reaction for your specific conditions.

-

Inhibitors in the Sample: Some biological samples may contain endogenous inhibitors of α-L-fucosidase. Sample dilution can sometimes mitigate this issue.

-

pH and Temperature Optima: The optimal pH and temperature for α-L-fucosidase activity can vary depending on the enzyme source. It is advisable to determine these parameters for the specific enzyme being studied.

Conclusion

The use of Orthonitrophenyl-β-D-fucopyranoside as a chromogenic substrate provides a robust, reliable, and cost-effective method for the quantification of α-L-fucosidase activity. Its simplicity and adaptability make it a valuable tool for a wide range of applications, from fundamental biochemical research to clinical diagnostics and drug discovery. By understanding the principles of the assay and adhering to a well-designed protocol, researchers can obtain accurate and reproducible data on this clinically significant enzyme.

References

-

PubChem. (n.d.). p-Nitrophenyl alpha-L-fucoside. National Center for Biotechnology Information. Retrieved from [Link]

- Pölzl, L., et al. (2016). α-Fucosidase as a novel convenient biomarker for cellular senescence. Cell Cycle, 15(13), 1734-1741.

-

Grockipedia. (n.d.). Tissue alpha-L-fucosidase. Retrieved from [Link]

- Yu, X., et al. (2019). Alpha-l-fucosidase: a novel serum biomarker to predict prognosis in early stage esophageal squamous cell carcinoma. Journal of Thoracic Disease, 11(9), 3959-3970.

- Yu, X., et al. (2019). Alpha-l-fucosidase: a novel serum biomarker to predict prognosis in early stage esophageal squamous cell carcinoma. Journal of Thoracic Disease, 11(9), 3959-3970.

-

ChemBK. (2024, April 9). 4-nitrophenyl-alpha-L-fucopyranoside. Retrieved from [Link]

- Klontz, E. H., et al. (2020). Structure and dynamics of an α-fucosidase reveal a mechanism for highly efficient IgG transfucosylation.

- Giardina, M. G., et al. (1992). Serum alpha-L-fucosidase. A useful marker in the diagnosis of hepatocellular carcinoma. Cancer, 70(5), 1044-1048.

- Hakamata, W., et al. (2019). Development of Fluorogenic Substrates of α-l-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling. ACS Medicinal Chemistry Letters, 10(9), 1309-1313.

-

Assay Genie. (n.d.). α-L-Fucosidase Activity Assay Kit (Fluorometric) (BN00771). Retrieved from [Link]

- Hakamata, W., et al. (2019). Development of Fluorogenic Substrates of α-l-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling. ACS Medicinal Chemistry Letters, 10(9), 1309-1313.

- Kumar, D., et al. (2021). Harnessing α-L-fucosidase for in vivo cellular senescence imaging. Chemical Science, 12(30), 10225-10233.

- Liu, Z. J., et al. (2004). Rapid kinetic rate assay of the serum alpha-L-fucosidase in patients with hepatocellular carcinoma by using a novel substrate. Clinica Chimica Acta, 347(1-2), 129-135.

- González-Albo, M. C., et al. (2024). Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603. Applied Microbiology and Biotechnology, 108(1), 1-16.

- Kóczán, D., et al. (2025). Recombinant Production and Characterization of a Novel α-L-Fucosidase from Bifidobacterium castoris. International Journal of Molecular Sciences, 26(19), 14899.

- Wang, Y., et al. (2023). Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose. International Journal of Molecular Sciences, 24(14), 11624.

-

Megazyme. (n.d.). 4-Nitrophenyl-α-L-fucopyranoside. Retrieved from [Link]

- Lork, M., et al. (2025). Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2. International Journal of Molecular Sciences, 26(17), 13456.

- Liu, S., et al. (2019). Origins and Evolution of the α-L-Fucosidases: From Bacteria to Metazoans. Frontiers in Microbiology, 10, 1944.

- Pérez-Calixto, P. L., et al. (2023). The dual role of fucosidases: tool or target. Applied Microbiology and Biotechnology, 107(5-6), 1547-1560.

- Posch, G., et al. (2015). Characterization of an α-l-fucosidase from the periodontal pathogen Tannerella forsythia. Glycobiology, 25(4), 439-450.

- Al-Shorbagy, A., et al. (2015). Structure and Substrate Specificity of a Eukaryotic Fucosidase from Fusarium graminearum. Journal of Biological Chemistry, 290(15), 9573-9585.

- Le, N., et al. (2023). Structure and function of microbial α-L-fucosidases: a mini review. Biological Chemistry, 404(5-6), 335-347.

- Cuskin, F., et al. (2025). Understanding the substrate recognition and catalytic mechanism of 2-O-methyl fucosidases from glycoside hydrolase family 139. Journal of Biological Chemistry, 300(7), 107389.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure and dynamics of an α-fucosidase reveal a mechanism for highly efficient IgG transfucosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Alpha-l-fucosidase: a novel serum biomarker to predict prognosis in early stage esophageal squamous cell carcinoma - Yu - Journal of Thoracic Disease [jtd.amegroups.org]

- 5. Alpha-l-fucosidase: a novel serum biomarker to predict prognosis in early stage esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serum alpha-L-fucosidase. A useful marker in the diagnosis of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-Fucosidase as a novel convenient biomarker for cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Harnessing α- l -fucosidase for in vivo cellular senescence imaging - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02259H [pubs.rsc.org]

- 9. 4-Nitrophenyl α-L-fucopyranoside | CAS 10231-84-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. goldbio.com [goldbio.com]

- 11. p-Nitrophenyl alpha-L-fucoside | C12H15NO7 | CID 82473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Characterization of an α-l-fucosidase from the periodontal pathogen Tannerella forsythia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of Fluorogenic Substrates of α-l-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of Fluorogenic Substrates of α-l-Fucosidase Useful for Inhibitor Screening and Gene-expression Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. Rapid kinetic rate assay of the serum alpha-L-fucosidase in patients with hepatocellular carcinoma by using a novel substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Chromogenic Precision: The Evolution and Utility of ONPF in Glycosidase Profiling

Executive Summary

o-Nitrophenyl-

This guide details the discovery, mechanistic utility, and rigorous application of ONPF. It is designed for researchers who need to distinguish between true

Part 1: Historical Genesis and Discovery

The history of ONPF is inextricably linked to the "Golden Age" of carbohydrate enzymology (1950s–1970s), where the primary goal was mapping the active site architecture of glycosyl hydrolases.

The Nitrophenyl Revolution (1950s)

Before chromogenic substrates, measuring glycosidase activity required complex reducing sugar assays (e.g., Somogyi-Nelson) that were prone to interference. The synthesis of nitrophenyl-glycosides revolutionized this field. Joshua Lederberg and Jacques Monod utilized ONPG to decipher the lac operon in E. coli, establishing the paradigm of "colorless substrate

The "Fucose" Divergence (1960s)

The specific development of ONPF emerged from the need to probe the C6-specificity of these enzymes.

-

The Chemical Context: D-Fucose is structurally identical to D-Galactose, except for the C6 position. Galactose has a hydrophilic hydroxyl group (-CH

OH), while fucose has a hydrophobic methyl group (-CH -

The Discovery Vector: Researchers like G.A.[1] Levvy and A. McAllan (Rowett Research Institute) in the early 1960s were pivotal. They synthesized various nitrophenyl-glycosides to distinguish mammalian glycosidases. Their work (e.g., Biochem J.[2][3] 1961) demonstrated that while many "galactosidases" could hydrolyze fucosides (due to the open C6 pocket), specific "fucosidases" existed that strictly required the hydrophobic methyl group.

Historical Significance: ONPF was not just another substrate; it was the first "molecular ruler" used to measure the steric and electronic tolerance of the galactosidase active site at the C6 position.

Part 2: Mechanistic Principles

To use ONPF effectively, one must understand the underlying organic chemistry and enzymatic kinetics.

The Structural Probe

The utility of ONPF lies in its structural comparison to ONPG.

-

ONPG: Targets the canonical Galactose pocket (C6-OH).

-

ONPF: Targets the Fucose pocket (C6-CH

).

If an enzyme hydrolyzes ONPG efficiently but ONPF poorly, the active site likely contains a hydrogen-bonding residue (e.g., Asp or Glu) that specifically stabilizes the C6-OH of galactose. If it hydrolyzes both, the C6 pocket is likely a hydrophobic cleft or solvent-exposed.

The Chromogenic Release

The reaction mechanism is a general acid-base catalysis common to Retaining Glycoside Hydrolases (e.g., GH2 family).

-

Binding: Enzyme binds the glycone (fucose) in the -1 subsite.

-

Acylation: The glycosidic bond is cleaved. The aglycone (o-nitrophenol ) is released.[4][5][6]

-

Deglycosylation: Water attacks the glycosyl-enzyme intermediate, releasing free fucose.

-

Detection: The released o-nitrophenol is protonated (colorless) at acidic/neutral pH. Upon raising the pH > 9.0, it ionizes to the o-nitrophenolate anion , which absorbs strongly at 420 nm (Yellow).

Diagram 1: The Mechanistic Pathway

Caption: The conversion of ONPF to the chromogenic o-nitrophenolate anion via enzymatic hydrolysis and alkaline quenching.

Part 3: The "Senior Scientist" Protocol (Differential Profiling)

Objective: To determine if an unknown glycosidase is a specific

Principle: A true fucosidase will show a high

Reagents

-

Buffer A (Reaction): 50 mM Sodium Phosphate, pH 7.0 (or enzyme optimum). Note: Avoid Tris if your enzyme requires metal ions, as Tris can chelate.

-

Buffer B (Stop Solution): 1 M Sodium Carbonate (

). Critical: This shifts pH to ~11, ensuring 100% ionization of the nitrophenol. -

Substrate 1: 10 mM ONPG in Buffer A.

-

Substrate 2: 10 mM ONPF in Buffer A.

Workflow

-

Preparation: Aliquot 80 µL of enzyme solution into a 96-well plate (keep on ice).

-

Initiation: Add 20 µL of 10 mM ONPF to Row A and 20 mM ONPG to Row B. (Final substrate conc: 2 mM).

-

Incubation: Incubate at 37°C. Monitor time.

-

Expert Tip: Do not wait for a fixed time. Watch for the faintest yellow. Kinetic reads are superior to endpoint reads.

-

-

Termination: At

min (or when color develops), add 150 µL of Buffer B . -

Quantification: Read Absorbance at 420 nm.

Diagram 2: Differential Diagnosis Logic

Caption: Decision matrix for classifying glycosidases based on ONPG/ONPF hydrolysis ratios.

Part 4: Data Analysis & Troubleshooting

Calculating Specific Activity

Do not rely on raw OD. Convert to Units (µmol/min).

- : Absorbance (sample - blank).

-

: Extinction coefficient of o-nitrophenol.

-

Crucial Value: At pH > 10,

(or -

Warning: If you do not use Stop Solution (pH 7 read),

drops drastically and is pH-dependent. Always use the Stop Solution.

-

- : Time in minutes.

- : Pathlength (0.6 cm for 200µL in standard 96-well plate).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Background (Yellow Blank) | Spontaneous hydrolysis of ONPF. | ONPF is less stable than ONPG. Prepare fresh or store frozen (-20°C) in dark. |

| Low Signal (Even with Enzyme) | pH Mismatch. | Fucosidases often have acidic optima (lysosomal origin). Ensure reaction pH is 5.0–6.0, but Stop pH is >10. |

| Precipitation after Stop | Enzyme denaturation. | The high pH Carbonate shock can precipitate proteins. Centrifuge plate (1000xg, 2 min) before reading. |

| Non-Linear Kinetics | Substrate Depletion. | If OD > 1.0, you have consumed >20% of substrate. Dilute enzyme and re-run. |

References

-

Lederberg, J. (1950). "The Beta-D-galactosidase of Escherichia coli, strain K-12." Journal of Bacteriology, 60(4), 381–392. Link

-

Levvy, G. A., & McAllan, A. (1961).[2] "Mammalian fucosidases. 1. The synthesis of substrates and inhibitors." Biochemical Journal, 80(2), 433–435.[2] Link

-

Wallenfels, K., & Weil, R. (1972).[7] "Beta-galactosidase."[7][8][9][10][11][12] The Enzymes, 7, 617-663. Link

-

Wiederschain, G. Y., et al. (1973). "Occurrence and properties of

-L-fucosidase and -

Cobucci-Ponzano, B., et al. (2011).

-galactosidase from the marine bacterium Alteromonas sp." Biochimie, 93(1), 63-71. (Modern application of ONPF/ONPG ratios). Link